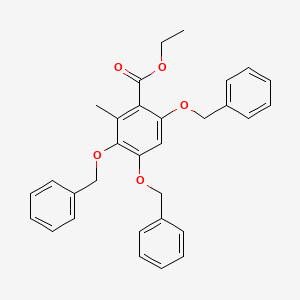
Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is an organic compound with the molecular formula C29H28O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with benzyloxy groups and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3,4,6-trihydroxy-2-methylbenzoic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by benzylation using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzoic acid.
Reduction: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzyl alcohol.
Substitution: Formation of derivatives with substituted benzyloxy groups.
Scientific Research Applications
Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3,4,6-Tris(benzyloxy)benzoic acid: Lacks the methyl group on the benzene ring.
Ethyl 3,4,5-tris(benzyloxy)benzoate: Similar ester but with different substitution pattern on the benzene ring.
Uniqueness
Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is unique due to the specific arrangement of benzyloxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
61158-08-5 |
|---|---|
Molecular Formula |
C31H30O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 2-methyl-3,4,6-tris(phenylmethoxy)benzoate |
InChI |
InChI=1S/C31H30O5/c1-3-33-31(32)29-23(2)30(36-22-26-17-11-6-12-18-26)28(35-21-25-15-9-5-10-16-25)19-27(29)34-20-24-13-7-4-8-14-24/h4-19H,3,20-22H2,1-2H3 |
InChI Key |
RUDWQUVEMBZHSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















